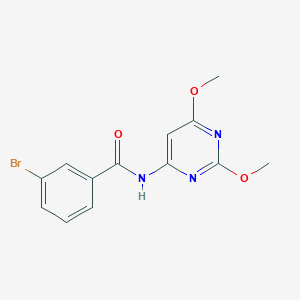![molecular formula C13H17ClN2O4S B5602854 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves coupling reactions, substitution at specific sites, and the use of electrophiles and reagents like sodium hydride (NaH) and dimethylformamide (DMF) under controlled conditions. For instance, Khalid et al. (2013) synthesized 2-O-substituted derivatives of a related sulfonamide, demonstrating a methodology that could be adaptable for synthesizing 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of solvated derivatives have been studied using X-ray analysis and molecular orbital methods, as in the work of Banerjee et al. (2002), which could provide insights into the structure of this compound (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored through various chemical reactions, including nucleophilic substitutions and cyclization reactions. These studies offer a foundation for understanding the reactivity of this compound under different chemical conditions.
Physical Properties Analysis
While specific studies on the physical properties of this compound were not directly found, related research on similar compounds provides valuable information on solubility, crystallization, and the effect of solvents, which are crucial for practical applications and formulation.
Chemical Properties Analysis
The chemical properties, including the acidity, basicity, and potential for forming derivatives of related compounds, have been studied to understand their interaction with biological systems and reactivity in chemical syntheses. For example, the synthesis and evaluation of benzamide derivatives as selective serotonin receptor agonists by Sonda et al. (2004) highlight the importance of chemical modifications for biological activity (Sonda et al., 2004).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
Compounds structurally related to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide have been synthesized and evaluated for their potential as serotonin 4 (5-HT4) receptor agonists, which could offer new treatments for gastrointestinal motility disorders. For instance, a series of benzamide derivatives demonstrated accelerated gastric emptying and increased the frequency of defecation, highlighting their potential as prokinetic agents (Sonda et al., 2004). Additionally, derivatives of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine showed promising activity against butyrylcholinesterase enzyme, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Khalid et al., 2013).
Chemical Synthesis and Material Science
The chemical synthesis of aryl carboxamido sulfonic acid derivatives, including those structurally related to this compound, has been optimized to enhance the efficiency of reactions relevant to the development of inhibitors for various diseases (Yang et al., 2013). This research demonstrates the importance of such compounds in the synthesis of biologically active molecules.
Anticancer Agents
Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from precursors related to this compound, have been evaluated as promising anticancer agents. Some of these compounds showed significant inhibitory activity against cancer cell lines, indicating their potential in cancer therapy (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCFGAPDNBUGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)

![2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)
![1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5602808.png)
![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)
![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)
amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)
![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-furyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5602833.png)
![(4aS*,7aR*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5602846.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)
![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)